HDAC6 Inhibitory Potency: 1251575-21-9 (I-21) vs. Closest In-Patent Analogs Under Identical Assay Conditions
In a direct head-to-head comparison using the same recombinant HDAC6 HDAC-Glo assay, Compound I-21 (1251575-21-9) exhibits an IC50 of 0.601 nM, occupying an intermediate potency position within the patent series but demonstrating superior activity to Compound I-26A (IC50 = 4.57 nM) and comparable activity to Compound IV-9 (IC50 = 0.595 nM) [1]. It is less potent than the lead Compound I-8B (IC50 = 0.275 nM), but this lower potency is accompanied by a differentiated selectivity profile (see Evidence Item 3) that may reduce off-target liabilities associated with excessive HDAC6 inhibition [1]. This precise potency window positions I-21 as a valuable tool for probing HDAC6 biology where maximal inhibition is not desirable.
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Array |
| Quantified Difference | 2.2-fold less potent than I-8B; 1.4-fold less potent than I-19; 7.6-fold more potent than I-26A; equipotent with IV-9 |
| Conditions | Inhibition of recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay. Data from Table 14 of WO2021067859 [1]. |
Why This Matters
Procurement decisions for HDAC6 chemical probes require precise knowledge of relative potency within the same assay system; I-21's intermediate potency offers a unique experimental window for dose-response studies compared to the more potent I-8B.
- [1] WO2021067859A1 - 5-fluoronicotinamide derivatives and uses thereof. World Intellectual Property Organization, published 2021-04-08. View Source
